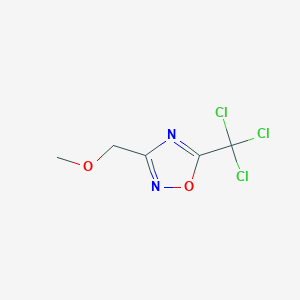

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Description

Historical Context and Development

The development of this compound is rooted in the broader exploration of oxadiazole chemistry, which began with the pioneering work of Tiemann and Krüger in the late 1800s. Their method of reacting amidoximes with acyl chlorides laid the groundwork for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles. The specific incorporation of a trichloromethyl group into this framework emerged later, driven by interest in halogenated heterocycles for their enhanced chemical reactivity and biological activity. Early synthetic routes often involved the cyclization of trichloroacetamide derivatives with substituted amidoximes under elevated temperatures (40–150°C). For example, the reaction of trichloroacetonitrile with hydroxamyl chlorides in inert organic solvents represented a key milestone in accessing trichloromethyl-substituted oxadiazoles.

A critical advancement came with the recognition that microwave irradiation (MWI) could accelerate heterocyclization reactions. By the early 2000s, MWI-enabled protocols reduced reaction times from hours to minutes while improving yields. This innovation facilitated the efficient synthesis of this compound, particularly when using amidoximes and acylating agents in solvent-free conditions. The compound’s structural complexity—combining electron-withdrawing (trichloromethyl) and electron-donating (methoxymethyl) groups—posed challenges in purification, necessitating the development of chromatographic and recrystallization techniques tailored to halogenated heterocycles.

Significance in Heterocyclic Chemistry Research

The 1,2,4-oxadiazole ring system is prized for its bioisosteric equivalence to esters and amides, offering metabolic stability while retaining hydrogen-bonding capabilities. In this compound, the trichloromethyl group introduces significant electronegativity, altering electron density across the ring and enhancing susceptibility to nucleophilic attack. This property has been exploited in materials science, where the compound serves as a precursor for thermally stable polymers and liquid crystals.

The methoxymethyl substituent further modulates solubility and steric effects, enabling fine-tuning of intermolecular interactions. For instance, in supramolecular chemistry, the methoxymethyl group’s ether oxygen participates in hydrogen bonding, influencing crystal packing and mesophase behavior. These characteristics underscore the compound’s role as a model system for studying substituent effects on heterocyclic reactivity.

In medicinal chemistry, the trichloromethyl moiety’s lipophilicity enhances membrane permeability, making the compound a candidate for antifungal applications. Preliminary studies indicate that it disrupts fungal cell wall biosynthesis via inhibition of chitin synthase, though detailed mechanistic insights remain under investigation.

Overview of Current Research Landscape

Contemporary research on this compound spans three domains:

Synthetic Methodology Optimization

Recent efforts focus on eco-friendly protocols. The NaOH/DMSO superbase system enables one-pot synthesis at room temperature, achieving moderate yields (50–70%) while minimizing organic solvent use. Microwave-assisted methods remain dominant for high-throughput applications, with reaction times as short as 10 minutes.Biological Activity Profiling

Antifungal studies highlight dose-dependent inhibition of Candida albicans (MIC: 8–32 µg/mL). Structural analogs with modified methoxymethyl chains are being screened for enhanced selectivity.Materials Science Applications

The compound’s thermal stability (decomposition temperature >250°C) and halogen content make it a candidate for flame-retardant additives. Research also explores its use in organic semiconductors, where the oxadiazole core facilitates electron transport.

Table 1: Key Synthetic Methods for this compound

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Heterocyclization | Amidoxime + Trichloroacetyl chloride, 80°C | 45–60 | Simple setup | Long reaction time (12–24 h) |

| Microwave-Assisted | MWI, solvent-free, 10 min | 75–90 | Rapid, high yield | Specialized equipment required |

| Superbase-Mediated | NaOH/DMSO, RT, 4–24 h | 50–70 | Eco-friendly, mild conditions | Variable yields |

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2O2/c1-11-2-3-9-4(12-10-3)5(6,7)8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMWVDAILDQEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethylating agent, such as chloromethyl methyl ether, with a suitable oxadiazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole serves as a fundamental building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This is particularly valuable in the development of new materials and pharmaceuticals.

Reagents for Organic Reactions

- The compound is utilized as a reagent in diverse organic reactions. Its trichloromethyl group enhances its reactivity, making it suitable for nucleophilic substitutions and other transformations that are essential in synthetic organic chemistry.

Biological Applications

Antimicrobial Properties

- Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. The presence of the trichloromethyl group in this compound has been linked to enhanced antibacterial effects against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) .

Anticancer Activity

- Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds incorporating the oxadiazole ring have shown promising results against various cancer cell lines including MCF-7 and HepG2. The mechanism often involves DNA binding and interference with cellular proliferation pathways .

Medicinal Chemistry

Drug Development

- The compound is being explored for its potential in drug development. Its unique structural features allow for modifications that can lead to novel therapeutic agents targeting specific diseases. For example, modifications to the methoxymethyl and trichloromethyl groups can enhance bioavailability and reduce toxicity while maintaining efficacy against target pathogens .

Mechanism of Action

- The mechanism of action for this compound involves its interaction with biological targets at the molecular level. The trichloromethyl group may facilitate electrophilic reactions that alter biological pathways, while the methoxymethyl group can stabilize the compound and influence its reactivity .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics required in various applications such as coatings and polymers.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group, due to its high electronegativity, can participate in various chemical reactions that modify the biological activity of the compound. The methoxymethyl group can act as a protecting group, influencing the compound’s stability and reactivity. The overall mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Structural Analogues of 1,2,4-Oxadiazole Derivatives

Key Observations:

- Electron-Withdrawing Effects: The trichloromethyl group at position 5 enhances electrophilicity, facilitating reactions with nucleophiles (e.g., diethyl phosphonate in hypodiphosphate synthesis) .

- Substituent Impact on Solubility: The methoxymethyl group in the target compound improves solubility compared to hydrophobic tert-butyl or phenyl substituents .

- Biological Activity: Aryl substituents (e.g., phenyl) at position 3 are linked to pesticidal activity (e.g., anthranilic diamide analogues in ), while halogenated derivatives (e.g., 5-chloro) may serve as intermediates for further functionalization .

Table 3: Bioactivity and Reactivity Comparisons

Key Observations:

- Bioactivity: Aryl-substituted oxadiazoles (e.g., 3-phenyl) exhibit strong pesticidal and anticancer activities, likely due to π-π interactions with biological targets .

- Trichloromethyl Group: Enhances electrophilicity but may reduce bioavailability due to hydrophobicity. Methoxymethyl substitution could mitigate this limitation.

Biological Activity

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. The following sections will explore the synthesis, biological activity, and relevant case studies associated with this compound.

This compound is characterized by its unique oxadiazole ring structure, which contributes to its biological activity. The presence of trichloromethyl and methoxymethyl substituents enhances its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- Study by Villemagne et al. (2020) : This research synthesized new oxadiazole compounds that showed potent inhibition of Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting IC50 values as low as 0.072 µM .

- Antitumor Efficacy : A study assessing the in vitro antitumor activity of synthesized oxadiazoles reported that derivatives exhibited IC50 values ranging from 9.4 µM to lower values against a panel of 11 cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | HeLa | 0.5 |

| 3b | H37Rv | 0.25 |

| 7 | Multiple | 9.4 |

Antimicrobial Activity

Oxadiazoles are also noted for their antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets:

- Study Findings : Compounds related to this compound have shown significant inhibition rates against Mycobacterium tuberculosis, demonstrating over 90% inhibition at specific concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has been documented in various studies:

- Comparative Analysis : Research indicates that certain oxadiazole derivatives exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and naproxen .

Case Studies

- Synthesis and Characterization : A comprehensive study focused on synthesizing novel oxadiazole derivatives, including this compound. The study assessed their biological activities and established structure-activity relationships (SAR) that correlate specific substituents with enhanced biological efficacy .

- Fragment-Based Drug Design : Villemagne et al. utilized a fragment-based approach to develop new oxadiazole compounds as EthR inhibitors for tuberculosis treatment. This led to the identification of compounds with improved solubility and metabolic stability .

Q & A

Q. What are the optimized synthetic routes for 3-(methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of the trichloromethyl group. For example, in a reaction with diethyl phosphonate, the use of triethylamine in diethyl ether yields 67% of the dehalogenated product, while replacing the solvent with ethanol increases the yield to 91% due to faster reaction kinetics and reduced side-product formation . Table 1 : Optimization of reaction conditions

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| Diethyl ether | Triethylamine | 67 | |

| Ethanol | Triethylamine | 91 |

Q. What analytical techniques are critical for confirming the structure and purity of this oxadiazole derivative?

- Methodological Answer : Key techniques include:

- 1H/13C/19F NMR for verifying substituent positions and electronic environments.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) for purification .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to hazards like inhalation toxicity and skin irritation.

- Store in airtight containers at ≤4°C to prevent degradation.

- Refer to Material Safety Data Sheets (MSDS) for hazard-specific protocols .

Advanced Research Questions

Q. How do substituents on the oxadiazole core influence biological activity, and what SAR trends are observed?

- Methodological Answer :

- The trichloromethyl group enhances electrophilicity, enabling interactions with nucleophilic residues in biological targets (e.g., TIP47 in apoptosis induction) .

- Methoxymethyl groups improve solubility, balancing hydrophobicity.

Table 2 : SAR for apoptosis-inducing oxadiazoles

| Substituent (Position 5) | Activity (IC₅₀, μM) | Mechanism | Reference |

|---|---|---|---|

| 3-Chlorothiophen-2-yl | 9.1 ± 1.3 | G₁-phase arrest | |

| Pyridyl | 4.2 ± 0.8 | TIP47 binding |

Q. What computational strategies are effective in predicting the binding affinity of this compound to nuclear receptors (e.g., FXR, PXR)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with receptors.

- Use Multiwfn for electron density topology analysis to identify critical binding regions .

Q. How can mechanistic insights into nucleophilic substitution reactions involving the trichloromethyl group be elucidated?

- Methodological Answer :

- Monitor reaction intermediates via time-resolved ¹H NMR to track dehalogenation steps.

- Use GC-MS to identify byproducts (e.g., tetraethyl hypodiphosphate) and propose reaction pathways .

Q. What in vitro assays are suitable for evaluating MAO inhibition or anticancer activity?

- Methodological Answer :

- MAO Inhibition : Use recombinant human MAO-A/MAO-B enzymes with kynuramine as a substrate; measure IC₅₀ via fluorescence .

- Anticancer Activity :

- Caspase-3/7 activation assays (e.g., CellEvent Caspase-3/7 Green Detection Reagent).

- Flow cytometry to assess cell cycle arrest (e.g., G₁-phase in T47D cells) .

Data Contradictions and Validation

Q. How can conflicting data on reaction yields or biological activity be resolved?

- Methodological Answer :

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).

- Validate biological results using orthogonal assays (e.g., compare flow cytometry with Western blotting for apoptosis markers) .

Synthetic Challenges and Solutions

Q. What strategies mitigate low regioselectivity in oxadiazole functionalization?

- Methodological Answer :

- Use Cs₂CO₃ instead of NaH to enhance nucleophilic attack specificity (e.g., 90% yield in borane complex synthesis) .

- Employ microwave-assisted synthesis to reduce reaction time and side-product formation.

Applications in Drug Discovery

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.